molecular formula C28H26N2O2 B11099181 4-tert-butyl-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide

4-tert-butyl-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide

Cat. No.: B11099181
M. Wt: 422.5 g/mol
InChI Key: BQADPJSZQRAKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-TERT-BUTYL-N-{3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy naphthalene moiety, and a benzamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves the condensation of 4-tert-butylbenzohydrazide with 2-hydroxynaphthaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy naphthalene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-TERT-BUTYL-N-{3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-{3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with various molecular targets. The hydroxy naphthalene moiety can participate in hydrogen bonding and π-π interactions, while the imine linkage can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-{3-[(E)-[(4-FLUORO-3-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE: Similar structure with a fluorine and methoxy substitution.

    4-TERT-BUTYL-N-{3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]PHENYL}BENZOHYDRAZIDE: Contains a hydrazide group instead of a benzamide linkage.

Uniqueness

The uniqueness of 4-TERT-BUTYL-N-{3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy naphthalene moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C28H26N2O2/c1-28(2,3)21-14-11-20(12-15-21)27(32)30-23-9-6-8-22(17-23)29-18-25-24-10-5-4-7-19(24)13-16-26(25)31/h4-18,31H,1-3H3,(H,30,32)

InChI Key

BQADPJSZQRAKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.